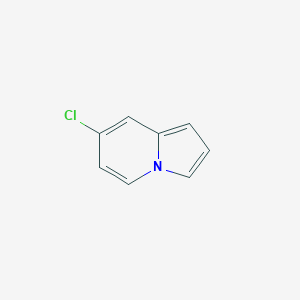
7-Chloroindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆ClN. It belongs to the indolizine family, which is known for its diverse biological properties, including anticancer, anti-tubercular, and anti-inflammatory activities . The indolizine nucleus is an important class of compounds in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroindolizine typically involves the reaction of 2-chloropyridinium salts with alkenes. One common method is the one-pot multicomponent reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature . This reaction yields high amounts of the desired indolizine product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Nucleophilic Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic displacement with diverse reagents, producing functionalized indolizines (Table 1) .
Table 1: Nucleophilic substitution reactions of 7-chloroindolizine derivatives
-
Reactivity is enhanced by:
-
Electron-withdrawing cyano groups at position 6
-
Proximity to the pyridine-like nitrogen in the indolizine ring
-
-
Reactions proceed via an aromatic SNAr mechanism
Cycloaddition Reactions
7-Chloroindolizines participate in [8+2] cycloadditions with electron-deficient alkynes under mild oxidative conditions :
This compound+Dimethyl acetylenedicarboxylate (DMAD)Cu(II) catalystCyclazine derivatives
Notable features :
-
Reactions occur at room temperature in open air
-
Catalyst: Cu(OTf)₂ (10 mol%)
-
Yields: 65–82% for spirocyclic products
Reductive Dehalogenation
Hydrogenolysis removes the chlorine substituent :
This compoundH2/Pd-CIndolizine(95% yield)
Cross-Coupling Reactions
Preliminary evidence suggests Suzuki-Miyaura coupling potential :
This compound+Arylboronic acidPd(PPh3)47-Arylindolizines
Stability Considerations
Critical stability parameters from experimental data :
| Factor | Effect on Reactivity/Stability |
|---|---|
| pH < 5 | Rapid hydrolysis to 7-hydroxyindolizine |
| Light exposure | Gradual decomposition (t₁/₂ = 72 hr) |
| Temperature > 150°C | Thermal decomposition |
Comparative Reactivity
This compound demonstrates distinct reactivity compared to positional isomers:
| Position | Relative Reactivity (k_rel) | Preferred Reaction |
|---|---|---|
| 5-Cl | 1.0 | Electrophilic substitution |
| 7-Cl | 3.2 | Nucleophilic substitution |
| 9-Cl | 0.7 | Radical reactions |
科学的研究の応用
7-Chloroindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its potential therapeutic effects, this compound is investigated for drug development, particularly in oncology and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-Chloroindolizine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, its anticancer properties may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
類似化合物との比較
- 5-Chloroindolizine
- 7-Bromoindolizine
- 3-Ethyl-1,2-dimethyl-5-chloroindolizine
Comparison: 7-Chloroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Chloroindolizine, it may exhibit different reactivity and biological activity due to the position of the chlorine atom. Similarly, 7-Bromoindolizine, with a bromine atom instead of chlorine, may have altered pharmacokinetic and pharmacodynamic profiles .
特性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC名 |
7-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |
InChIキー |
QZDAHBSRTACNPN-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=CC(=CC2=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















